N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide
Description
N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide is a nicotinamide derivative characterized by a carbamoyl-substituted aromatic ring and a cyclopropane-modified piperazine moiety. Its structure combines a pyridine core with a carbamoyl group at the 5-position of the phenyl ring and a 4-(cyclopropylmethyl)piperazine substituent at the 6-position of the pyridine.
Properties
IUPAC Name |
N-(5-carbamoyl-2-methylphenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15-2-5-17(21(23)28)12-19(15)25-22(29)18-6-7-24-20(13-18)27-10-8-26(9-11-27)14-16-3-4-16/h2,5-7,12-13,16H,3-4,8-11,14H2,1H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXOCHUVDNUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=NC=C2)N3CCN(CC3)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide, also referred to as compound 1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Carbamoyl Group : Enhances solubility and biological activity.
- Piperazine Moiety : Known for its diverse pharmacological effects, including antipsychotic and anti-anxiety properties.
- Nicotinamide Backbone : Implicated in various metabolic processes.
The molecular formula for this compound is with a molecular weight of approximately 325.43 g/mol. Its CAS number is 1131605-01-0 .
Pharmacological Effects
- Antiinflammatory Activity : Recent studies have indicated that derivatives of nicotinamide exhibit significant anti-inflammatory effects. For example, compounds structurally related to this compound have shown inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- CNS Activity : The piperazine component suggests potential central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating mood disorders and anxiety .
- Antitumor Potential : Preliminary research indicates that compounds with similar structural motifs may exhibit cytotoxicity against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition (IC50 = 0.04 μmol) | |
| CNS activity | Potential modulation of neurotransmitters | |
| Antitumor potential | Cytotoxicity against cancer cells |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, derivatives similar to the target compound demonstrated significant reduction in inflammation compared to the control group. The results suggested a dose-dependent response, indicating that modifications to the piperazine or nicotinamide moieties could enhance efficacy .
Case Study 2: CNS Effects
Another study explored the effects of piperazine-containing compounds on anxiety-like behaviors in murine models. The results indicated that administration of these compounds resulted in reduced anxiety levels, as measured by the elevated plus maze test. This suggests a potential therapeutic application for anxiety disorders .
Chemical Reactions Analysis
Formation of the Aryl Amide Bond
The 5-carbamoyl-2-methylphenyl group is coupled via amidation:
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Carboxylic Acid Activation : The aryl carboxylic acid (e.g., 5-amino-2-methylbenzoic acid) is activated using coupling agents like HATU or EDCl .
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Amide Coupling : Reaction with the nicotinamide intermediate in dichloromethane (DCM) or THF, yielding the final product .
Key Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Activation | HATU, DIPEA, DMF | 85–92% | |
| Coupling | RT, 12–24 hr | 78–88% |
Stability and Reactivity
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Hydrolysis : The amide bonds are stable under physiological pH but hydrolyze under strong acidic (HCl, reflux) or basic (NaOH, 60°C) conditions .
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Piperazine Ring : Resists oxidation due to electron-donating cyclopropylmethyl substituent but may undergo alkylation at the secondary amine under electrophilic conditions .
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Cyclopropane Stability : The cyclopropyl group remains intact under standard synthetic conditions but may ring-open under extreme thermal stress (>200°C) .
Key Synthetic Challenges and Optimizations
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Regioselectivity : Ensuring substitution at the 6-position of nicotinamide requires precise control of reaction stoichiometry and temperature .
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Impurity Control : Residual palladium from coupling reactions necessitates purification via silica gel chromatography or recrystallization .
Alternative Routes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
Research Findings and Implications
- Selectivity Profiles : The cyclopropane-piperazine group in the target compound may confer selectivity for hydrophobic binding pockets, a feature absent in the more polar S-substituted analogs of .
- Thermodynamic Solubility : The carbamoyl group in the target compound likely enhances aqueous solubility compared to the 4-fluorophenyl group, which is primarily lipophilic.
- SAR Insights : highlights that S-substituents in nicotinamide derivatives influence potency and pharmacokinetics. For example, bulkier S-substituents (e.g., benzyl) improve target engagement but reduce solubility . The target compound’s design appears to balance these factors via cyclopropane’s compact hydrophobicity and carbamoyl’s polarity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the cyclopropylmethylpiperazine moiety in this compound?
- Methodology : The synthesis of the cyclopropylmethylpiperazine group (critical for biological activity) involves reductive amination using NaHB(OAc)₃ as a reducing agent. Evidence shows that reacting 4-(dibenzylamino)cyclohexan-1-one with 1-(cyclopropylmethyl)piperazine in DCM with HOAc as a catalyst yields diastereomers, which are separated via column chromatography . Key parameters include stoichiometric control (1:1 molar ratio) and reaction duration (48 hours) to minimize byproducts.
Q. What analytical methods are recommended to confirm structural integrity and purity?
- Methodology : Use 1H NMR (300 MHz in CDCl₃ or MeOD) to verify stereochemistry and substituent positioning, particularly for distinguishing (1R,4R) vs. (1S,4S) diastereomers . Mass spectrometry (ESI+) is critical for confirming molecular weight (e.g., m/z 238 [M + H]+ for intermediates) . Prep TLC or HPLC (>98% purity) is advised for final purification .
Q. How should researchers handle air-sensitive intermediates during synthesis?
- Methodology : For intermediates like tert-butyl piperazine derivatives, use anhydrous solvents (e.g., DCM) under nitrogen atmosphere. Catalytic hydrogenation with Pd/C (10% w/w) at 1.8 MPa H₂ pressure in IPA ensures efficient deprotection without oxidation .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data between stereoisomers?
- Methodology : Separate (1R,4R) and (1S,4S) diastereomers via chiral chromatography (e.g., prep TLC) and evaluate their binding affinities using kinase assays. Evidence shows COMPOUND 36 (1R,4R) and COMPOUND 40 (1S,4S) have distinct NMR shifts (δ 8.60 vs. 8.62 ppm for aromatic protons), suggesting conformational differences impacting target interactions .
Q. How can reaction conditions be tailored to improve yield in SNAr reactions?
- Methodology : For nucleophilic aromatic substitution (e.g., coupling chloro-pyrimidine with cyclohexylamine), use 95% EtOH as a solvent with TEA (10% v/v) at 140°C in sealed tubes. This minimizes side reactions (e.g., hydrolysis) and enhances nucleophilicity of the amine group .
Q. What experimental designs mitigate challenges in scaling up multi-step syntheses?
- Methodology : Optimize each step individually:
- Step 1: Replace TFA with HCl in DCM for milder deprotection of Boc groups .
- Step 2: Use flow chemistry for hydrogenation to improve safety and reproducibility .
- Step 3: Replace prep TLC with automated flash chromatography for >100 mg batches .
Data Analysis and Interpretation
Q. How to interpret conflicting NMR data for structurally similar intermediates?
- Methodology : Compare coupling constants (e.g., J = 13.5 Hz in COMPOUND 36 vs. J = 3.6 Hz in COMPOUND 40) to identify axial vs. equatorial substituents on the cyclohexyl ring. Integrate NOESY spectra to confirm spatial proximity of cyclopropylmethyl groups to aromatic protons .
Q. What computational tools validate the impact of substituents on pharmacokinetics?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to model the compound’s interaction with cytochrome P450 enzymes. QSAR models predict logP values (e.g., cyclopropyl groups reduce polarity, enhancing blood-brain barrier penetration) .
Stability and Storage
Q. How to design stability studies for labile intermediates under varying conditions?
- Methodology : Conduct accelerated degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
